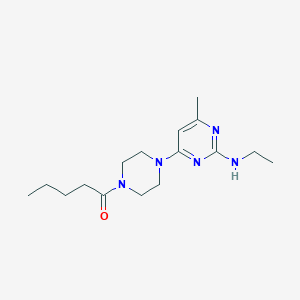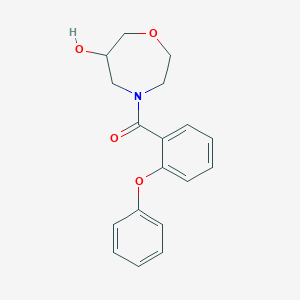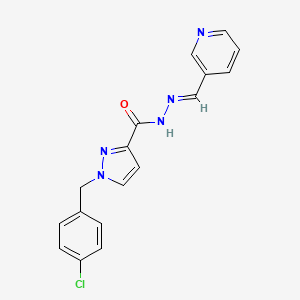
N-ethyl-4-methyl-6-(4-pentanoyl-1-piperazinyl)-2-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related pyrimidinamine derivatives involves nucleophilic substitution reactions, employing 2-chloropyrimidine and other starting materials through processes like amidation and N-alkylation. This results in compounds with potential biological activities, as demonstrated in the synthesis of related molecules like N-{2-[4-(2-Pyrimidinyl)-1-piperazinyl]ethyl} adamantane-1-carboxamide, a process that utilizes convergent routes for efficiency and yield optimization (Su et al., 2011).
Molecular Structure Analysis
The molecular structure of pyrimidinamine derivatives has been characterized through various spectral studies, including IR, NMR, and elemental analysis. These studies provide insights into the molecular configuration and the electronic environment of the atoms within the molecule, crucial for understanding its chemical behavior and reactivity (Mallesha et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of pyrimidinamine derivatives often involves carbonylation reactions, where a carbon monoxide molecule is introduced into the compound. Such reactions are typically catalyzed by metals like rhodium and can result in significant modifications to the molecular structure, affecting the compound's overall properties and potential applications (Ishii et al., 1997).
Physical Properties Analysis
The physical properties of pyrimidinamine derivatives, such as solubility, melting point, and crystal structure, can be influenced by the molecular arrangement and the presence of functional groups. Structural characterization through X-ray crystallography provides detailed information on the molecular and crystal structure, offering insights into the intermolecular interactions that dictate these physical properties (Karczmarzyk & Malinka, 2008).
Chemical Properties Analysis
The chemical properties of pyrimidinamine derivatives, including reactivity, stability, and functional group reactions, are pivotal for their potential scientific applications. Studies on related compounds reveal a wide range of chemical behaviors, from enzymatic inhibition activities to interactions with biological targets, indicating the versatility of these molecules in chemical and biological contexts (Hussain et al., 2016).
Scientific Research Applications
Synthesis and Antiproliferative Activity
A study presented the synthesis of a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, evaluating their antiproliferative effects against human cancer cell lines. Compounds within this series, notably compounds 6d, 6e, and 6i, demonstrated significant activity, suggesting the potential for anticancer agent development (L. Mallesha et al., 2012).
Condensation Reactions
Research on the condensation of 2-aminofluorene with α, ω-dibromoalkanes in the presence of calcium hydroxide or sodium ethoxide formed N, N′-(2-fluorenyl) derivatives of piperazine. This process demonstrates the versatility of incorporating piperazine derivatives into complex organic structures (S. Barak, 1968).
Anti-inflammatory and Analgesic Agents
Another investigation synthesized novel compounds derived from visnaginone and khellinone, incorporating piperazine elements. These compounds exhibited significant COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting their therapeutic potential (A. Abu‐Hashem et al., 2020).
Aqueous Mixtures' Physical Properties
Research into the physical properties of aqueous mixtures containing N-methyldiethanolamine, piperazine, and various ionic liquids provided insights into their densities and viscosities. This work is crucial for applications in carbon capture and other industrial processes (C. Foo et al., 2015).
Carbon Dioxide Capture
A study on the degradation of aqueous piperazine in carbon dioxide capture processes underscored the solvent's thermal stability and resistance to oxidation. These properties make concentrated piperazine solutions promising for enhancing the efficiency of CO2 capture technologies (S. Freeman et al., 2010).
properties
IUPAC Name |
1-[4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O/c1-4-6-7-15(22)21-10-8-20(9-11-21)14-12-13(3)18-16(19-14)17-5-2/h12H,4-11H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEDQMOAVWIADF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=NC(=NC(=C2)C)NCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-(Ethylamino)-6-methylpyrimidin-4-yl)piperazin-1-yl)pentan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[(1-methyl-1H-indol-3-yl)thio]acetamide hydrochloride](/img/structure/B5542824.png)
![N,N,2-trimethyl-6-[4-(4-phenylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5542830.png)

![N-[4-(dimethylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5542845.png)

![N-{[(2-cyanophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5542850.png)
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-3-methylbutanamide](/img/structure/B5542857.png)

![N-(2-{4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5542869.png)

![methyl 2-[(anilinocarbonyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5542886.png)
![5-ethyl-2,3-dimethyl-N-[(3R)-3-piperidinyl]pyrazolo[1,5-a]pyrimidin-7-amine dihydrochloride](/img/structure/B5542904.png)